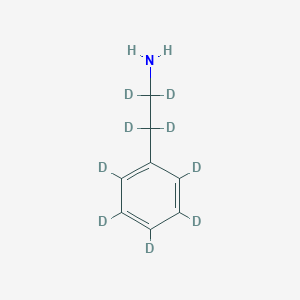

2-Phenylethyl-D9-amine

Overview

Description

2-Phenylethyl-D9-amine (2-PEA) is a naturally occurring trace amine that is found in various foods and plants. It is an important component of the human diet and has been studied extensively for its potential therapeutic effects. 2-PEA is known to act as a neurotransmitter in the brain, and it has been suggested to play a role in the regulation of mood and behavior. In addition, 2-PEA has been studied for its potential use in laboratory experiments, where it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Molecular Binding and Synthesis

Research has explored the molecular binding of 2-phenylethylamine by β-cyclodextrin, showing potential pharmacological applications to increase the stability of the amine, facilitate its targeted transport in the body, and prevent its premature destruction. The amine was synthesized through reduction and decarboxylation processes, with yields of about 45% (ChemChemTech, 2023).

Reactivity and Structural Analysis

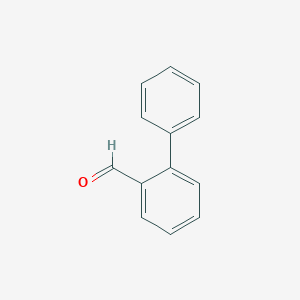

Another study focused on the synthesis and reactivity of ortho-cyclopalladated compounds derived from 1-phenylethyl-benzylidene-amine, highlighting its potential in carbon monoxide reactions to produce methyl 2-formylbenzoate and other compounds. This research demonstrates the structural and functional versatility of phenylethylamine derivatives in organometallic chemistry (Journal of Organometallic Chemistry, 2007).

Food Chemistry and Health Implications

The formation of heterocyclic aromatic amines like PhIP from phenylethylamine underlines its significance in food chemistry and potential health implications. This study identified precursors and intermediates in the formation of PhIP, a mutagen found in cooked food, suggesting the importance of understanding phenylethylamine's reactions in dietary contexts (Food Chemistry, 2002).

Mechanistic Insights and Catalysis

Research on chemoenzymatic catalyst systems for the dynamic kinetic resolution of rac-1-phenylethylamine demonstrated the utility of combining Pd nanoparticles on MOFs with enzyme aggregates. This work presents a powerful approach for obtaining optically pure products, emphasizing the catalytic potential of phenylethylamine derivatives in synthetic organic chemistry (Journal of Catalysis, 2019).

Optical and Electrochemical Properties

A study on quinoxaline-based amines, including phenylethylamine derivatives, explored their optoelectrochemical properties for potential applications in organic electronics. By modulating the donor system on the quinoxaline core, researchers achieved tunable emission properties, highlighting the relevance of phenylethylamine derivatives in the development of new materials for electronic applications (Dyes and Pigments, 2019).

Mechanism of Action

Phenethylamine, being similar to amphetamine in its action at their common biomolecular targets, releases norepinephrine and dopamine. Phenethylamine also appears to induce acetylcholine release via a glutamate-mediated mechanism. Phenethylamine has been shown to bind to human trace amine-associated receptor 1 (hTAAR1) as an agonist .

Safety and Hazards

Future Directions

The 2-phenethylamine motif, which includes 2-Phenylethyl-D9-amine, is widely present in nature and has a central role in dopaminergic neurons, which play a critical role in voluntary movement, stress, or mood . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

It is known that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Phenylethyl-D9-amine is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to fully understand these aspects .

properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-NVLGFDPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312092 | |

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342611-05-6 | |

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342611-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

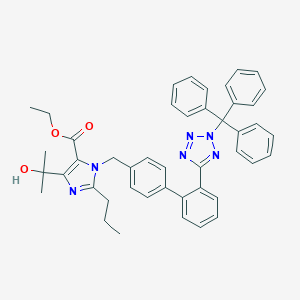

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)